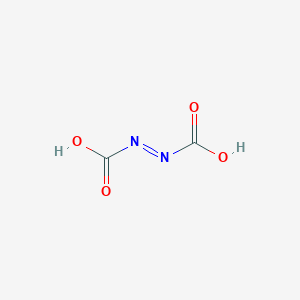
1,2-Diazenedicarboxylic acid
Description
1,2-Diazenedicarboxylic acid, also known as (E)-carboxyiminocarbamic acid, is a chemical compound with the molecular formula C2H2N2O4 . It has a molecular weight of 118.05 g/mol .
Molecular Structure Analysis
The molecular structure of 1,2-Diazenedicarboxylic acid consists of a central azo functional group, RN=NR, flanked by two carboxylic acid groups . The InChI representation of the molecule isInChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ . Physical And Chemical Properties Analysis
1,2-Diazenedicarboxylic acid has a molecular weight of 118.05 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 118.00145655 g/mol. It has a topological polar surface area of 99.3 Ų. It has a heavy atom count of 8 and a complexity of 123 .Scientific Research Applications
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
1,2-Diazenedicarboxylic acid is utilized in organic synthesis for the generation of radical species without the need for exogenous photocatalysts . This approach is part of a broader strategy known as direct excitation, which is energy-efficient and opens new avenues in synthetic chemistry.
Methods of Application
The method involves the generation of radical species via single electron transfer (SET) between the substrate and the catalyst. This process is facilitated by the unique properties of 1,2-Diazenedicarboxylic acid under visible-light-mediated conditions .
Results Summary
The use of 1,2-Diazenedicarboxylic acid in this context has led to the development of more straightforward and energetically efficient methods in organic synthesis, contributing to state-of-the-art synthetic chemistry advancements .
Pharmaceutical Research
Scientific Field
Pharmacology
Application Summary
In pharmaceutical research, carboxylic acids, including 1,2-Diazenedicarboxylic acid, play a crucial role as counterions in FDA-approved pharmaceutical salts, enhancing the biopharmaceutical properties of drugs .
Methods of Application
The application involves the salification process, where the ionization constant (pKa) of 1,2-Diazenedicarboxylic acid is critical in forming stable drug salts with optimized solubility and bioavailability .
Results Summary
The incorporation of 1,2-Diazenedicarboxylic acid as a counterion has contributed to the development of numerous pharmaceutical salts with improved therapeutic efficacy and stability .
Chemical Engineering
Scientific Field
Chemical Engineering
Application Summary
1,2-Diazenedicarboxylic acid is implicated in redox cofactor engineering, which is essential for maintaining intracellular redox homeostasis in industrial microorganisms .
Methods of Application
The application involves metabolic engineering efforts that modify or introduce pathways involving NAD/NADP consumption, generation, or transformation, where 1,2-Diazenedicarboxylic acid can influence the redox state .
Results Summary
Cofactor engineering strategies using 1,2-Diazenedicarboxylic acid have significantly boosted metabolic engineering achievements, leading to enhanced production of amino acids, chemicals, and biofuels .
Materials Science
Scientific Field
Materials Science
Application Summary
In materials science, 1,2-Diazenedicarboxylic acid derivatives are used for the modification of surface properties of nanoparticles and nanostructures, contributing to the development of advanced materials .
Methods of Application
The application involves the chemical modification of surfaces to promote dispersion and incorporation of nanoparticles or carbon nanostructures, utilizing the reactive nature of 1,2-Diazenedicarboxylic acid .
Results Summary
The use of 1,2-Diazenedicarboxylic acid in materials science has led to the creation of materials with enhanced stability and specific binding properties, beneficial for various industrial applications .
Environmental Applications
Scientific Field
Environmental Science
Application Summary
1,2-Diazenedicarboxylic acid is used in environmental applications, particularly in the preparation and activation of activated carbon for the removal and modification of compounds in liquid and gas phases .
Methods of Application
The application involves the selection of chemical activator agents, where 1,2-Diazenedicarboxylic acid’s properties control the performance and applicability of activated carbon .
Results Summary
Activated carbon prepared with 1,2-Diazenedicarboxylic acid has shown to be effective in environmental and industrial applications for the removal, retrieval, separation, and modification of various compounds .
Biochemistry
Scientific Field
Biochemistry
Application Summary
1,2-Diazenedicarboxylic acid derivatives are used for protein cross-linking, which is a critical process in the study of protein structures and functions .
Methods of Application
The application involves the reaction of 1,2-Diazenedicarboxylic acid derivatives with proteins to form cross-linked structures, which are then used for immobilization or as a means to study protein interactions .
Results Summary
The cross-linking process using 1,2-Diazenedicarboxylic acid derivatives has been shown to retain enzymatic activity and allows for the formation of polymers with specific biochemical properties .
This comprehensive analysis highlights the versatility and significance of 1,2-Diazenedicarboxylic acid in various scientific fields, demonstrating its critical role in advancing research and industrial applications.
Polymer Chemistry
Scientific Field
Polymer Chemistry
Application Summary
1,2-Diazenedicarboxylic acid is used in polymer chemistry to initiate polymerization reactions, particularly for the synthesis of polymeric materials with specific mechanical and thermal properties .
Methods of Application
The application involves using 1,2-Diazenedicarboxylic acid as a radical initiator where it decomposes to form free radicals that start the chain reaction for polymerization .
Results Summary
The polymers produced using 1,2-Diazenedicarboxylic acid as an initiator have been found to exhibit desirable properties such as increased tensile strength and thermal stability .
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
In analytical chemistry, 1,2-Diazenedicarboxylic acid derivatives are employed as derivatization agents for the quantitative analysis of compounds by spectrophotometry or chromatography .
Methods of Application
The application involves reacting 1,2-Diazenedicarboxylic acid with target analytes to form derivatives that are more amenable to detection and quantification by analytical instruments .
Results Summary
This derivatization has improved the sensitivity and selectivity of analytical methods, enabling the detection of trace amounts of various substances .
Agricultural Chemistry
Scientific Field
Agricultural Chemistry
Application Summary
1,2-Diazenedicarboxylic acid is explored in agricultural chemistry for the controlled release of agrochemicals, enhancing their efficiency and reducing environmental impact .
Methods of Application
The application involves the incorporation of 1,2-Diazenedicarboxylic acid into polymer matrices that slowly degrade, releasing the active agrochemicals over time .
Results Summary
Such controlled-release formulations have led to more efficient use of fertilizers and pesticides, contributing to sustainable agricultural practices .
Food Chemistry
Scientific Field
Food Chemistry
Application Summary
1,2-Diazenedicarboxylic acid is used in food chemistry as a preservative and to enhance the shelf life of food products by preventing oxidation .
Methods of Application
The application involves adding 1,2-Diazenedicarboxylic acid to food products, where it acts as an antioxidant, inhibiting the oxidation of fats and oils .
Results Summary
The use of 1,2-Diazenedicarboxylic acid in food preservation has been effective in extending the shelf life and maintaining the quality of food products .
Cosmetic Chemistry
Scientific Field
Cosmetic Chemistry
Application Summary
In cosmetic chemistry, 1,2-Diazenedicarboxylic acid derivatives are used as stabilizers in cosmetic formulations to improve product stability and performance .
Methods of Application
The application involves the addition of 1,2-Diazenedicarboxylic acid to cosmetic products to prevent degradation and maintain the efficacy of active ingredients .
Results Summary
Cosmetics containing 1,2-Diazenedicarboxylic acid have shown improved resistance to environmental factors, ensuring longer-lasting benefits .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
1,2-Diazenedicarboxylic acid is utilized in nanotechnology for the functionalization of nanomaterials, enhancing their reactivity and interaction with other substances .
Methods of Application
The application involves the chemical modification of nanomaterials using 1,2-Diazenedicarboxylic acid to introduce functional groups that can interact with target molecules .
Results Summary
Functionalized nanomaterials using 1,2-Diazenedicarboxylic acid have been successfully applied in various fields, including drug delivery and sensor technology .
These additional applications further illustrate the broad utility of 1,2-Diazenedicarboxylic acid in diverse scientific disciplines and industries.
Catalysis
Scientific Field
Chemistry
Application Summary
1,2-Diazenedicarboxylic acid is used as a catalyst in various chemical reactions, including oxidation and reduction processes, due to its ability to facilitate electron transfer .
Methods of Application
The application involves using 1,2-Diazenedicarboxylic acid in catalytic amounts to initiate or accelerate chemical reactions, often under mild conditions .
Results Summary
The catalytic use of 1,2-Diazenedicarboxylic acid has led to more efficient and environmentally friendly chemical processes, with higher yields and selectivity .
Biotechnology
Scientific Field
Biotechnology
Application Summary
In biotechnology, 1,2-Diazenedicarboxylic acid derivatives are used for the modification of biological molecules, enhancing their stability and functionality .
Methods of Application
The application involves the covalent attachment of 1,2-Diazenedicarboxylic acid to biomolecules, which can improve their properties for various biotechnological applications .
Results Summary
Modified biomolecules using 1,2-Diazenedicarboxylic acid have shown increased stability and activity, which is beneficial for industrial biotechnology processes .
Energy Storage
Scientific Field
Energy Technology
Application Summary
1,2-Diazenedicarboxylic acid is investigated for its potential use in energy storage systems, particularly in the development of novel battery technologies .
Methods of Application
The application involves incorporating 1,2-Diazenedicarboxylic acid into the electrode materials of batteries to enhance their charge-discharge capacities and overall performance .
Results Summary
The inclusion of 1,2-Diazenedicarboxylic acid in battery technologies has shown promise in improving energy density and cycle life of storage devices .
Sensor Development
Scientific Field
Analytical Technology
Application Summary
1,2-Diazenedicarboxylic acid is utilized in the development of chemical sensors, where it acts as a reactive moiety for the detection of specific analytes .
Methods of Application
The application involves the integration of 1,2-Diazenedicarboxylic acid into sensor platforms, where it reacts with the target analyte, leading to a measurable signal change .
Results Summary
Sensors incorporating 1,2-Diazenedicarboxylic acid have demonstrated enhanced sensitivity and specificity for the detection of various chemical and biological substances .
Photodynamic Therapy
Scientific Field
Medical Technology
Application Summary
1,2-Diazenedicarboxylic acid derivatives are explored in photodynamic therapy for the treatment of cancer, acting as photosensitizers to generate reactive oxygen species .
Methods of Application
The application involves administering 1,2-Diazenedicarboxylic acid derivatives to patients, followed by localized light exposure to activate the compound and induce cell death .
Results Summary
Photodynamic therapy using 1,2-Diazenedicarboxylic acid has shown potential in selectively targeting cancer cells, leading to reduced tumor growth and metastasis .
Quantum Computing
Scientific Field
Quantum Science
Application Summary
1,2-Diazenedicarboxylic acid is being studied for its potential application in quantum computing, particularly in the design of quantum bits or qubits .
Methods of Application
The application involves exploiting the quantum mechanical properties of 1,2-Diazenedicarboxylic acid molecules to store and manipulate quantum information .
Results Summary
Research into the use of 1,2-Diazenedicarboxylic acid in quantum computing has opened up new possibilities for the development of advanced computational systems .
properties
IUPAC Name |
(E)-carboxyiminocarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O4/c5-1(6)3-4-2(7)8/h(H,5,6)(H,7,8)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVVENVKYJZFMW-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N=NC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(/N=N/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazenedicarboxylic acid | |
CAS RN |
4910-62-7 | |
| Record name | Potassium azodicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004910627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



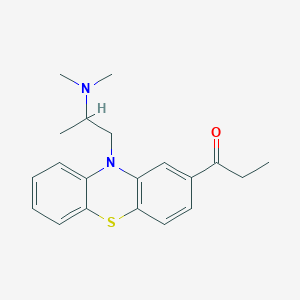
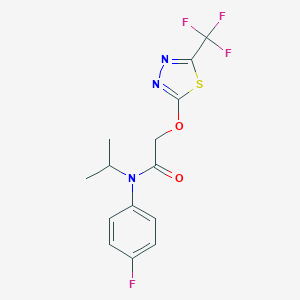

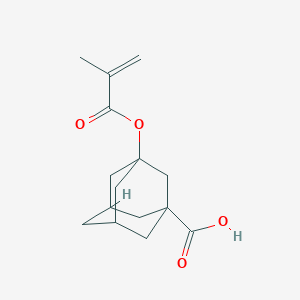
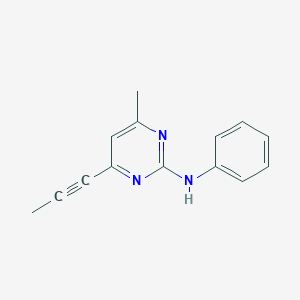
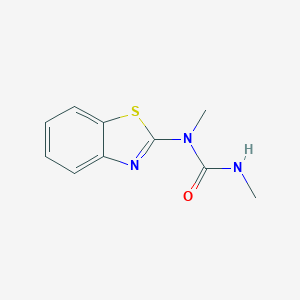
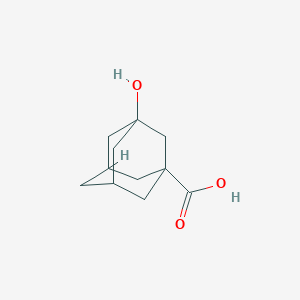


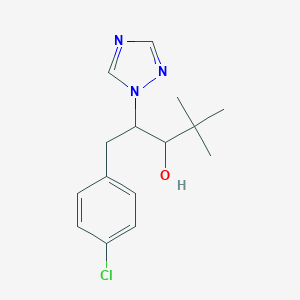

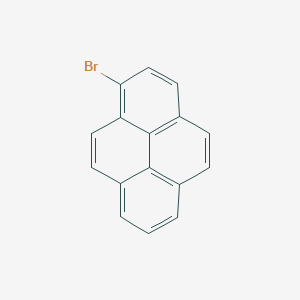
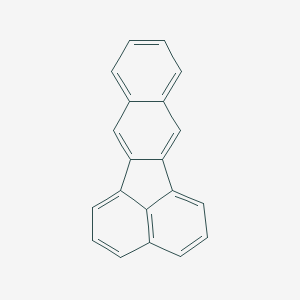
![Dibenzo[a,e]pyrene](/img/structure/B33199.png)